Cas no 2228884-83-9 (tert-butyl N-2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenylcarbamate)

tert-butyl N-2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenylcarbamate
- tert-butyl N-[2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenyl]carbamate
- EN300-1889448
- 2228884-83-9
-
- インチ: 1S/C16H22N4O3/c1-16(2,3)23-15(21)18-12-7-6-10(22-5)8-11(12)13-9-14(17)20(4)19-13/h6-9H,17H2,1-5H3,(H,18,21)
- InChIKey: JDQNXECYKHHGHV-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=CC=1C1C=C(N)N(C)N=1)OC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 318.16919058g/mol
- どういたいしつりょう: 318.16919058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
tert-butyl N-2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1889448-10.0g |
tert-butyl N-[2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenyl]carbamate |
2228884-83-9 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1889448-5.0g |
tert-butyl N-[2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenyl]carbamate |
2228884-83-9 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1889448-1g |
tert-butyl N-[2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenyl]carbamate |
2228884-83-9 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1889448-0.25g |
tert-butyl N-[2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenyl]carbamate |
2228884-83-9 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1889448-0.5g |
tert-butyl N-[2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenyl]carbamate |
2228884-83-9 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1889448-1.0g |
tert-butyl N-[2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenyl]carbamate |
2228884-83-9 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1889448-0.05g |
tert-butyl N-[2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenyl]carbamate |
2228884-83-9 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1889448-10g |
tert-butyl N-[2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenyl]carbamate |
2228884-83-9 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1889448-2.5g |
tert-butyl N-[2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenyl]carbamate |
2228884-83-9 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1889448-0.1g |
tert-butyl N-[2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenyl]carbamate |
2228884-83-9 | 0.1g |
$1119.0 | 2023-09-18 |
tert-butyl N-2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenylcarbamate 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
tert-butyl N-2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2228884-83-9 and Product Name: *tert-butyl N-2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenylcarbamate*
This compound, identified by the CAS number 2228884-83-9, is a sophisticated organic molecule with significant potential in the field of pharmaceutical research. The product name, tert-butyl N-2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenylcarbamate, provides detailed insight into its chemical structure, which comprises a tert-butyl carbamate moiety linked to a phenyl ring substituted with an amino group and a methoxy group. This arrangement suggests a high degree of functionalization, making it a valuable candidate for further investigation in medicinal chemistry.
The core structure of this compound features a pyrazole ring, which is a heterocyclic aromatic compound known for its broad spectrum of biological activities. Pyrazole derivatives have been extensively studied due to their role as pharmacophores in various therapeutic agents. Specifically, the presence of a methyl group at the 1-position and an amino group at the 3-position of the pyrazole ring enhances its potential as a scaffold for drug development. This configuration has been shown to interact favorably with biological targets, making it an attractive moiety for designing novel therapeutic compounds.
The carbamate functional group at the N position of the phenyl ring adds another layer of complexity to this molecule. Carbamates are known for their versatility in medicinal chemistry, often serving as intermediates in the synthesis of more complex molecules. They can also exhibit biological activity on their own, particularly as neuromuscular blocking agents and anticonvulsants. In this compound, the tert-butyl group provides stability to the carbamate moiety while also influencing its solubility and bioavailability.
The methoxy group on the phenyl ring further modulates the electronic properties of the molecule, potentially affecting its interactions with biological targets. Methoxy substitution is a common strategy in drug design to enhance metabolic stability and improve pharmacokinetic profiles. The combination of these functional groups creates a molecule with multiple sites for interaction, making it a promising candidate for further exploration in drug discovery.
Recent research in medicinal chemistry has highlighted the importance of pyrazole derivatives in developing new therapeutic agents. Studies have demonstrated that pyrazole-based compounds can exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of substituents on the pyrazole ring can significantly influence its biological activity, making it essential to carefully design and synthesize these molecules.
In particular, derivatives of pyrazole with amino and methyl substituents have shown promise in preclinical studies. These compounds have been found to interact with various enzymes and receptors, leading to potential therapeutic effects. For instance, some pyrazole derivatives have been reported to inhibit kinases and other enzymes involved in cancer progression. The compound under discussion shares structural similarities with these promising candidates, suggesting that it may also exhibit similar biological activities.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the carbamate group is particularly critical and often requires specialized conditions to achieve optimal results. Advances in synthetic methodologies have made it possible to construct complex molecules like this one more efficiently than ever before. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed transformations have greatly enhanced the ability to introduce specific functional groups into organic molecules.
The potential applications of this compound are vast and span across multiple therapeutic areas. Given its structural features, it could be explored as a lead compound for developing new drugs targeting neurological disorders, inflammatory diseases, and even cancer. The ability to modify different parts of the molecule allows researchers to fine-tune its properties for specific applications. This flexibility makes it an attractive candidate for further development.
In conclusion, the compound with CAS number 2228884-83-9 and product name tert-butyl N-2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenylcarbamate represents a significant advancement in pharmaceutical research. Its unique structure and functional groups make it a valuable tool for developing new therapeutic agents. With ongoing research and development efforts aimed at exploring its full potential, this compound is poised to make meaningful contributions to medicine in the coming years.
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